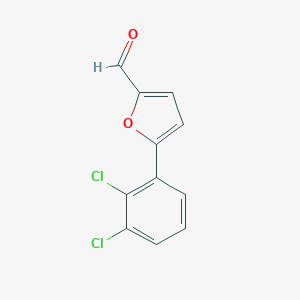

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXHLUMKJNNXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351067 | |

| Record name | 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106827-26-3 | |

| Record name | 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,3-dichlorophenyl)furan-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

CAS Number: 106827-26-3

This technical guide provides an in-depth overview of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's chemical properties, a detailed synthesis protocol, and its reported biological activities, including potential mechanisms of action.

Chemical and Physical Properties

This compound is a furan derivative characterized by a dichlorophenyl substituent at the 5-position of the furan ring and a carbaldehyde group at the 2-position.[1] The presence of chlorine atoms on the phenyl ring enhances the compound's lipophilicity and is suggested to influence its biological activity.[1]

| Property | Value | Source |

| CAS Number | 106827-26-3 | [2] |

| Molecular Formula | C₁₁H₆Cl₂O₂ | [2] |

| Molecular Weight | 241.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | [2] |

| InChI Key | DFXHLUMKJNNXSE-UHFFFAOYSA-N | [2] |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case, 5-bromo-2-furaldehyde is coupled with 2,3-dichlorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-bromo-2-furaldehyde

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])[3]

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))[3]

-

Solvent system (e.g., 1,4-Dioxane/water or Dimethoxyethane)[3][5]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 2,3-dichlorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times to ensure an inert atmosphere.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data (Expected)

Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | 9.6-9.8 | s |

| Phenyl-H | 7.3-7.8 | m |

| Furan-H | 7.0-7.5 | d, d |

Expected ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 175-180 |

| C-Cl (Phenyl) | 130-140 |

| C-H (Phenyl) | 125-135 |

| C-O (Furan) | 150-160 |

| C-C (Furan) | 110-125 |

Expected FTIR Data

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1670-1700 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Furan) | 1000-1300 |

| C-Cl Stretch | 600-800 |

Biological Activity and Experimental Protocols

This compound has been identified as a compound with potential therapeutic applications, including urease inhibition, antimicrobial, and antitumor activities.[1]

Urease Inhibition

The compound has shown potential as a urease inhibitor.[1] Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections.

Experimental Protocol: Urease Inhibition Assay (General)

-

Prepare a solution of urease enzyme in a suitable buffer.

-

Prepare various concentrations of the test compound, this compound.

-

In a 96-well plate, add the urease solution to wells containing the test compound and a standard inhibitor (e.g., thiourea).

-

Pre-incubate the plate at a controlled temperature.

-

Initiate the reaction by adding a urea solution.

-

Measure the production of ammonia over time using a colorimetric method (e.g., Nessler's reagent).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocol: Broth Microdilution Method (General)

-

Prepare a standardized inoculum of the target bacteria.

-

Serially dilute the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antitumor Activity

Cytotoxic effects on cancer cell lines have been observed, suggesting potential for anticancer therapies.[1]

Experimental Protocol: MTT Cytotoxicity Assay (General)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Hypothetical Mechanism of Action

The biological activities of this compound are likely attributed to the reactivity of its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or on the surface of proteins, leading to their inhibition.[1] The dichlorophenyl and furan moieties contribute to the molecule's overall lipophilicity and steric properties, which can influence its binding affinity and specificity to biological targets.[1]

References

- 1. This compound | 106827-26-3 | Benchchem [benchchem.com]

- 2. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dichlorophenylboronic acid | 151169-74-3 | FD37800 [biosynth.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 2,3-Dichlorophenylboronic acid 151169-74-3 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

This whitepaper provides a detailed overview of the molecular structure, properties, synthesis, and potential applications of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the furan class of organic compounds, which are five-membered aromatic rings containing one oxygen atom.[1] Furan derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This specific molecule is characterized by a furan ring substituted with a reactive carbaldehyde (aldehyde) group and a 2,3-dichlorophenyl moiety. These features make it a valuable intermediate for synthesizing more complex molecules and a subject of investigation for its own therapeutic potential.[3][4]

Molecular Structure and Physicochemical Properties

The core structure consists of a central furan ring. An aldehyde group (-CHO) is attached at the C2 position, and a 2,3-dichlorophenyl group is attached at the C5 position. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, which can enhance its biological activity.[3]

Structural Identifiers and Properties

The key identifiers and computed physicochemical properties of the molecule are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 106827-26-3 | [5][6] |

| Molecular Formula | C₁₁H₆Cl₂O₂ | [5][6] |

| Molecular Weight | 241.07 g/mol | [5][6] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | [5] |

| InChIKey | DFXHLUMKJNNXSE-UHFFFAOYSA-N | [5] |

| XLogP3 | 3.7 | [5] |

| Appearance | White to yellow to orange solid (based on similar compounds) | [4] |

Synthesis

While specific synthesis routes for this compound are not detailed in the provided results, a common and plausible method for creating 5-aryl-furan-2-carbaldehydes is the Meerwein arylation. This reaction involves an aromatic diazonium salt reacting with an activated alkene, in this case, furfural, catalyzed by a copper salt.

General Synthesis Workflow

The synthesis process can be generalized into the following steps:

-

Diazotization : An aromatic amine (2,3-dichloroaniline) is converted into a diazonium salt using nitrous acid.

-

Meerwein Arylation : The resulting diazonium salt is reacted with furfural in the presence of a copper(II) catalyst.

-

Workup and Purification : The crude product is isolated, washed, and purified, typically through recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure of the synthesized compound. While specific spectra for this molecule are not provided, the expected characteristics can be inferred.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.6 ppm. - Furan ring protons as two doublets between δ 6.5-7.7 ppm. - Aromatic protons on the dichlorophenyl ring appearing as multiplets in the aromatic region (δ 7.2-7.8 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 177-180 ppm. - Signals for the furan ring carbons between δ 110-155 ppm. - Signals for the dichlorophenyl ring carbons, including two C-Cl carbons, in the aromatic region. |

| IR (Infrared) | - Strong C=O stretching vibration for the aldehyde around 1660-1700 cm⁻¹. - C-O-C stretching of the furan ring. - C-Cl stretching bands in the fingerprint region. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 240), showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound has been explored in several contexts.[3] The furan scaffold is a well-established pharmacophore, and the specific substituents on this molecule confer notable biological activities.

-

Urease Inhibition : The compound has demonstrated strong potential as a urease inhibitor, with IC₅₀ values lower than reference drugs. This suggests its utility in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[3]

-

Antimicrobial Activity : It has exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

-

Antitumor Activity : Cytotoxic effects against cancer cell lines have been observed, indicating that it warrants further investigation as a potential anticancer agent.[3] Furan derivatives are known to serve as starting points for tubulin polymerization inhibitors.[7]

The mechanism of action often involves the aldehyde group, which can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active sites of enzymes, leading to their inhibition.[3]

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's biological efficacy.

-

Dichlorophenyl Group : The presence and position of the chlorine atoms enhance lipophilicity, which can improve cell membrane penetration. The substitution pattern (2,3-dichloro) is critical for specific binding interactions with target proteins.[3]

-

Furan Ring : The furan ring acts as a rigid scaffold, positioning the phenyl and aldehyde groups in a specific orientation for optimal target engagement. Modifications to the furan ring can alter selectivity and potency.[3]

-

Aldehyde Group : As a key pharmacophoric feature, the aldehyde group is often involved in covalent bonding with the target. Replacing it could drastically change the mechanism of action.

Experimental Protocol: Urease Inhibition Assay

This section provides a generalized protocol for assessing the urease inhibitory activity of the title compound, based on common methodologies.

Objective: To determine the concentration of this compound required to inhibit 50% of urease activity (IC₅₀).

Materials:

-

Jack bean urease

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.4)

-

Nessler's reagent or Berthelot's reagent (for ammonia detection)

-

This compound (test compound)

-

Hydroxyurea or thiourea (positive control)

-

96-well microplate reader

Methodology:

-

Preparation of Solutions :

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in phosphate buffer to achieve a range of final concentrations.

-

Prepare urease solution in phosphate buffer.

-

Prepare urea solution in deionized water.

-

-

Assay Procedure :

-

In a 96-well plate, add 25 µL of the test compound solution (or control/blank) to each well.

-

Add 25 µL of the urease solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution to each well.

-

Incubate the mixture at 37°C for 30 minutes.

-

-

Ammonia Quantification :

-

Stop the reaction and measure the amount of ammonia produced using a colorimetric method (e.g., Nessler's or Berthelot's method).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for Nessler's reagent) using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure that confers significant biological activity. Its potential as a urease inhibitor, antimicrobial, and antitumor agent makes it a promising lead for further optimization in drug development. The presence of a reactive aldehyde group and a dichlorinated phenyl ring provides a strong foundation for structure-activity relationship studies aimed at enhancing potency and selectivity. This technical guide summarizes the core chemical and biological aspects of the compound, highlighting its importance for researchers in the pharmaceutical sciences.

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 106827-26-3 | Benchchem [benchchem.com]

- 4. 5-(3-Chlorophenyl)furan-2-carbaldehyde [myskinrecipes.com]

- 5. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic compound 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a halogenated aromatic aldehyde with a furan core. Its structure suggests potential for various chemical transformations and biological activities.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 106827-26-3 | [PubChem][1] |

| Molecular Formula | C₁₁H₆Cl₂O₂ | [Santa Cruz Biotechnology][2] |

| Molecular Weight | 241.07 g/mol | [Santa Cruz Biotechnology][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | [PubChem][1] |

| InChI Key | DFXHLUMKJNNXSE-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 64-66 °C (for 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde) | Experimental value for a related compound. The 2,3-dichloro isomer is expected to be a solid at room temperature. | [Chongqing Chemdad Co., Ltd][3] |

| Boiling Point | 326.2 ± 42.0 °C (for 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde) | Predicted value for a related compound. | [Chongqing Chemdad Co., Ltd][3] |

| logP (Predicted) | 3.7 | Indicates high lipophilicity, suggesting good membrane permeability but low aqueous solubility. | [PubChem][1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | Based on the properties of furan-2-carbaldehyde and the predicted logP value. | [Solubility of Things][4] |

| Stability | The aldehyde group is susceptible to oxidation. | Storage under an inert atmosphere is recommended. | [Vulcanchem][5] |

Synthesis and Spectroscopic Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, general synthetic routes for 5-arylfuran-2-carbaldehydes are well-established and can be adapted.

Representative Synthetic Protocols

Two common methods for the synthesis of 5-arylfuran-2-carbaldehydes are the Meerwein arylation and the Suzuki cross-coupling reaction.

2.1.1. Meerwein Arylation

This method involves the reaction of an aryldiazonium salt with furan-2-carbaldehyde, typically catalyzed by a copper salt.

-

Step 1: Diazotization of 2,3-dichloroaniline. 2,3-dichloroaniline is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 2: Coupling with furan-2-carbaldehyde. The freshly prepared diazonium salt solution is then added to a mixture of furan-2-carbaldehyde and a copper(II) chloride catalyst in a suitable solvent, such as acetone or aqueous acetone. The reaction mixture is typically stirred at room temperature until the evolution of nitrogen gas ceases.

-

Step 3: Work-up and purification. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

2.1.2. Suzuki Cross-Coupling

This palladium-catalyzed reaction couples an arylboronic acid with a halo-furan.

-

Step 1: Preparation of reactants. The required starting materials are 5-bromo-2-furaldehyde and 2,3-dichlorophenylboronic acid.

-

Step 2: Coupling reaction. A mixture of 5-bromo-2-furaldehyde, 2,3-dichlorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or K₃PO₄) is heated in a suitable solvent system (e.g., toluene, 1,4-dioxane, or DME/water). The reaction is typically carried out under an inert atmosphere.

-

Step 3: Work-up and purification. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Spectroscopic Data (Predicted and Analogous Compounds)

-

¹H NMR: A singlet corresponding to the aldehyde proton is expected around δ 9.8–10.0 ppm. Doublets for the furan protons would likely appear in the range of δ 6.5–7.5 ppm. The aromatic protons of the dichlorophenyl ring would also be present in the aromatic region.[5]

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected at approximately 1680 cm⁻¹.[5]

Biological Activity and Mechanism of Action

This compound and related compounds have shown promising biological activities, including urease inhibition, antimicrobial effects, and anticancer properties.

Urease Inhibition

Derivatives of 5-arylfuran-2-carbaldehyde have been identified as potent inhibitors of the urease enzyme.[6][7] The mechanism of inhibition is thought to involve the interaction of the furan ring and its substituents with the active site of the enzyme, which contains nickel ions.[8][9] The aldehyde functionality can also potentially form covalent bonds with nucleophilic residues in the enzyme's active site.

Antimicrobial Activity

Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] The lipophilic nature of the dichlorophenyl group can enhance the compound's ability to penetrate bacterial cell membranes. The precise mechanism of action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[10]

Anticancer Activity

Furan-containing compounds have demonstrated significant anticancer potential.[12][13] A structurally related compound, 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde, has been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells through the activation of the mitochondrial pathway, as evidenced by the upregulation of caspases-3 and -7.[5] Furthermore, some furan derivatives have been found to inhibit aquaporin-1 (AQP1) ion channels, which are implicated in cancer cell migration and invasion.[14]

Based on studies of related furan derivatives, a plausible mechanism for the anticancer activity of this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Experimental Protocols

The following are detailed protocols for the key biological assays relevant to the activities of this compound.

In Vitro Urease Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the urease enzyme.

-

Materials:

-

Urease enzyme solution

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.0)

-

Phenol reagent

-

Sodium hypochlorite solution

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Thiourea)

-

96-well microtiter plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of the urease enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 60 µL of the urea solution to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Measure the initial absorbance at 630 nm (pre-read).

-

To each well, add 60 µL of the phenol reagent followed by 100 µL of the sodium hypochlorite solution.

-

Incubate the plate for 30 minutes at room temperature in the dark to allow for color development.

-

Measure the final absorbance at 630 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound dissolved in DMSO

-

96-well cell culture plate

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 8,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24 to 72 hours.

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for about 15 minutes.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC₅₀ value is determined from the dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

-

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in a suitable solvent

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug development. Its structural features and demonstrated biological activities against key therapeutic targets, such as urease and various cancer cell lines, warrant more in-depth studies to elucidate its precise mechanisms of action and to explore its potential as a lead compound for novel therapeutic agents. The provided protocols offer a foundation for the systematic evaluation of this and related furan derivatives.

References

- 1. This compound | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-CARBALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde () for sale [vulcanchem.com]

- 6. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a proposed synthesis for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. As of the latest literature review, a specific, published protocol for this exact molecule has not been identified. The methodologies and data presented are based on established and widely reported synthetic routes for analogous 5-aryl-furan-2-carbaldehyde compounds.

Introduction

This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, combining a furan-2-carbaldehyde core with a dichlorophenyl moiety, makes it an interesting candidate for further functionalization and biological evaluation. Furan derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of a dichlorophenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of a proposed synthetic pathway, experimental protocol, and expected analytical data for this compound.

Proposed Synthetic Pathways

Several established methods for the synthesis of 5-aryl-furan-2-carbaldehydes can be adapted for the preparation of this compound. The most promising of these is the Suzuki-Miyaura cross-coupling reaction, which is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. An alternative, the Vilsmeier-Haack reaction, is also presented.

Primary Proposed Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1][2] For the synthesis of the target molecule, this would involve the coupling of 5-bromo-furan-2-carbaldehyde with 2,3-dichlorophenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Alternative Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] This pathway would first involve the synthesis of 2-(2,3-dichlorophenyl)furan, followed by its formylation at the 5-position using the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). While viable, this two-step process may be less efficient than the direct Suzuki-Miyaura coupling.

Experimental Protocol (Proposed)

The following protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and arylboronic acids.[8]

Materials and Reagents

-

5-Bromo-furan-2-carbaldehyde

-

2,3-Dichlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Distilled water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl acetate (for chromatography elution)

Procedure

-

To a flame-dried round-bottom flask or pressure tube, add 5-bromo-furan-2-carbaldehyde (1.0 eq.), 2,3-dichlorophenylboronic acid (1.1-1.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate container, prepare a 2 M aqueous solution of potassium carbonate.

-

Add the aqueous potassium carbonate solution to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Quantitative Data (Predicted)

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value | Notes |

| Molecular Formula | C₁₁H₆Cl₂O₂ | |

| Molecular Weight | 241.07 g/mol | |

| Reactant Molar Ratios | 1 : 1.2 : 0.03 : 2 | 5-bromo-furan-2-carbaldehyde : 2,3-dichlorophenylboronic acid : Pd(PPh₃)₄ : K₂CO₃ (representative) |

| Theoretical Yield | Based on limiting reagent | Assuming 5-bromo-furan-2-carbaldehyde is the limiting reagent. |

| Expected Yield | 60-90% | Based on reported yields for analogous Suzuki-Miyaura coupling reactions.[2] |

| Appearance | Expected to be a solid | Many 5-aryl-furan-2-carbaldehydes are crystalline solids. |

Spectroscopic Data (Predicted)

The following tables provide predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the known spectra of furan-2-carbaldehyde[9][10][11] and related 5-aryl derivatives, with adjustments for the electronic effects of the dichlorophenyl substituent.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.7 | s | 1H | -CHO | Aldehyde proton. |

| ~7.6-7.7 | d | 1H | Phenyl C6-H | |

| ~7.3-7.4 | t | 1H | Phenyl C5-H | |

| ~7.2-7.3 | d | 1H | Phenyl C4-H | |

| ~7.2 | d | 1H | Furan C3-H | |

| ~6.8 | d | 1H | Furan C4-H |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~177 | -CHO | Aldehyde carbonyl carbon. |

| ~158 | Furan C5 | Carbon attached to the phenyl ring. |

| ~153 | Furan C2 | Carbon attached to the aldehyde group. |

| ~134 | Phenyl C1 | Carbon attached to the furan ring. |

| ~133 | Phenyl C-Cl | Carbon bearing a chlorine atom. |

| ~131 | Phenyl C-Cl | Carbon bearing a chlorine atom. |

| ~130 | Phenyl C-H | |

| ~128 | Phenyl C-H | |

| ~125 | Phenyl C-H | |

| ~122 | Furan C3 | |

| ~110 | Furan C4 |

Conclusion

This technical guide outlines a robust and feasible synthetic approach for the preparation of this compound, a compound of interest for further research and development. The proposed Suzuki-Miyaura cross-coupling protocol is based on well-established and reliable methodology. The provided quantitative and spectroscopic data, while predictive, offer a solid foundation for researchers undertaking the synthesis and characterization of this and related molecules. It is recommended that standard laboratory safety procedures be followed and that all reactions be carried out by trained personnel.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Showing Compound Fur-2-aldehyde (FDB004219) - FooDB [foodb.ca]

Technical Guide: Spectral Analysis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data (NMR, IR, MS) for the compound 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. Due to the absence of publicly available experimental spectra, this document presents predicted data based on the analysis of structurally similar compounds. It also includes detailed experimental protocols for the synthesis of the title compound and for the acquisition of its spectral data, alongside a workflow visualization for its synthesis and characterization.

Predicted Spectral Data

The spectral characteristics of this compound are predicted based on the known spectral data of furan-2-carbaldehyde and the influence of the 2,3-dichlorophenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. Predictions are based on the analysis of furan-2-carbaldehyde and related substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.7 - 9.8 | Singlet (s) | N/A |

| Furan-H (position 3) | 7.3 - 7.4 | Doublet (d) | J ≈ 3.7 |

| Furan-H (position 4) | 6.7 - 6.8 | Doublet (d) | J ≈ 3.7 |

| Phenyl-H | 7.3 - 7.7 | Multiplet (m) | N/A |

Note: The aldehydic proton is expected to be highly deshielded, appearing far downfield[1][2]. The furan protons will appear as doublets, and the protons on the dichlorophenyl ring will exhibit a complex multiplet pattern due to their coupling.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 177 - 179 |

| Furan C2 | 152 - 154 |

| Furan C5 | 148 - 150 |

| Furan C3 | 122 - 124 |

| Furan C4 | 112 - 114 |

| Dichlorophenyl C (ipso) | 130 - 132 |

| Dichlorophenyl C-Cl | 133 - 135 |

| Dichlorophenyl C-H | 127 - 131 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2830 - 2860 and 2720 - 2750 | Medium |

| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong |

| Aromatic & Furan C=C Stretch | 1450 - 1600 | Medium to Strong |

| Furan C-O-C Stretch | 1020 - 1250 | Strong |

| C-Cl Stretch | 750 - 850 | Strong |

Note: The carbonyl (C=O) stretching frequency is lowered due to conjugation with the furan ring[1][3]. The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature[1][3][4].

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)

| m/z Value | Assignment | Notes |

| 240/242/244 | [M]⁺ (Molecular Ion) | The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 239/241/243 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |

| 211/213/215 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes. |

| 183/185 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |

| 145 | [C₈H₄Cl]⁺ | Fragment corresponding to the dichlorophenyl moiety after further fragmentation. |

Note: The molecular ion peak cluster will be a key diagnostic feature due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). Alpha-cleavage (loss of H or CHO) is a predominant fragmentation pathway for aldehydes[5].

Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction[6][7][8].

Reaction: 5-Bromofuran-2-carbaldehyde + 2,3-Dichlorophenylboronic acid → this compound

Materials and Reagents:

-

5-Bromofuran-2-carbaldehyde (1 equivalent)

-

2,3-Dichlorophenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 3 equivalents)

-

Toluene and Water (4:1 solvent mixture)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromofuran-2-carbaldehyde, 2,3-dichlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Add the degassed toluene and water solvent mixture via a syringe.

-

Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Spectral Analysis Protocols

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

2.2.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin solid film by dissolving a small amount of the compound (a few milligrams) in a volatile solvent like dichloromethane, applying a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[9]. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan first, then scan the sample.

2.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile[10]. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrument: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquisition: Acquire the mass spectrum, scanning over a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions[11][12].

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from synthesis to spectral characterization for this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Potential Research Areas for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heterocyclic compound, 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, presents a promising scaffold for novel therapeutic agent development. Its structural motifs, a furan-2-carbaldehyde core substituted with a dichlorophenyl ring, suggest a high potential for diverse biological activities. This technical guide outlines key potential research areas for this compound, including its exploration as an anti-urease, antibacterial, and anticancer agent. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further investigation. The presented data, derived from existing literature on analogous compounds, serves as a benchmark for future studies.

Core Compound Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₆Cl₂O₂

-

Molecular Weight: 241.07 g/mol

-

Structure:

-

A furan ring, a five-membered aromatic heterocycle containing one oxygen atom.

-

An aldehyde group (-CHO) at the 2-position of the furan ring.

-

A 2,3-dichlorophenyl group attached to the 5-position of the furan ring.

-

Potential Research Areas & Rationale

The unique combination of a furan-2-carbaldehyde moiety and a dichlorophenyl substituent provides a strong rationale for investigating this compound in several key therapeutic areas.

-

Urease Inhibition: Furan-containing compounds and their derivatives have demonstrated significant urease inhibitory activity. The presence of the dichlorophenyl group can enhance this activity through increased lipophilicity and specific interactions with the enzyme's active site. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, making its inhibitors potential treatments for gastritis, peptic ulcers, and gastric cancer.

-

Antibacterial Activity: The furan nucleus is a well-established pharmacophore in antibacterial drug discovery. The dichlorophenyl substitution can further potentiate this activity. The lipophilic nature of the dichlorophenyl group can facilitate the compound's transport across bacterial cell membranes.

-

Anticancer Activity: Numerous furan derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The aldehyde group can participate in covalent interactions with biological macromolecules, while the dichlorophenyl moiety can contribute to binding affinity and selectivity for cancer-related targets.

Data Presentation: Benchmarking Biological Activity

The following tables summarize reported quantitative data for structurally similar compounds, providing a baseline for potential activity of this compound.

Table 1: Urease Inhibitory Activity of Related Furan Chalcone Derivatives

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) | Reference Compound (Thiourea) IC₅₀ (µM) |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 2,5-dichloro | 16.13 ± 2.45 | 21.25 ± 0.15 |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl) -2-furyl]-2- propen-1-one | 3,4-dichloro | 21.05 ± 3.2 | 21.25 ± 0.15 |

Data extrapolated from studies on furan chalcones to suggest the potential of the dichlorophenyl furan scaffold.

Table 2: Estimated Antibacterial Activity (MIC) of this compound

| Bacterial Strain | Type | Estimated MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 - 64 |

| Bacillus subtilis | Gram-positive | 32 - 128 |

| Escherichia coli | Gram-negative | 64 - 256 |

| Pseudomonas aeruginosa | Gram-negative | 128 - 512 |

Estimated values are based on the reported activities of other dichlorophenyl-substituted heterocyclic compounds and furan derivatives.

Table 3: Estimated Anticancer Activity (IC₅₀) of this compound

| Cancer Cell Line | Cancer Type | Estimated IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 10 - 50 |

| HeLa | Cervical Carcinoma | 15 - 60 |

| A549 | Lung Carcinoma | 20 - 75 |

| HepG2 | Hepatocellular Carcinoma | 25 - 100 |

Estimated values are based on the reported cytotoxicities of various furan-2-carbaldehyde derivatives and compounds with dichlorophenyl substitutions.

Experimental Protocols

Synthesis of this compound via Meerwein Arylation

This protocol describes a general method for the synthesis of 5-aryl-furan-2-carbaldehydes, which can be adapted for the target compound.

Materials:

-

2,3-Dichloroaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Furan-2-carbaldehyde

-

Copper(II) chloride (CuCl₂)

-

Acetone

-

Water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Diazotization:

-

Dissolve 2,3-dichloroaniline (1 eq.) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1 eq.) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

-

-

Meerwein Arylation:

-

In a separate flask, dissolve furan-2-carbaldehyde (1.5 eq.) in acetone.

-

Add copper(II) chloride (0.1 eq.) to the furan-2-carbaldehyde solution.

-

Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution at room temperature with vigorous stirring.

-

Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Urease Inhibition Assay

This protocol is based on the Berthelot alkaline phenol-hypochlorite method to quantify ammonia produced by urease activity.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

Thiourea (positive control)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare stock solutions of the test compound and thiourea in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the urease solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the urea solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

-

Incubate at 37 °C for 10 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

This compound (test compound)

-

Ciprofloxacin (positive control)

-

DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Grow bacterial strains overnight in MHB.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Protocol:

-

Prepare serial two-fold dilutions of the test compound and ciprofloxacin in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and doxorubicin for 48 hours.

-

Include a vehicle control (DMSO).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Mandatory Visualizations

Signaling Pathways and Workflows

Conclusion and Future Directions

This compound represents a molecule of significant interest for further pharmacological investigation. The outlined research areas in urease inhibition, antibacterial, and anticancer activities are supported by a strong scientific rationale based on the activities of structurally related compounds. The provided experimental protocols offer a clear roadmap for researchers to undertake these investigations. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its analogues to establish a comprehensive structure-activity relationship and to identify lead candidates for further preclinical development. Mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its biological activities will also be crucial for its advancement as a potential therapeutic agent.

An In-depth Technical Guide on the Safety and Handling of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, a chemical intermediate with potential applications in pharmaceutical and agrochemical research. Due to its reactive nature as an aromatic aldehyde and a chlorinated heterocyclic compound, strict adherence to safety protocols is imperative. This document outlines the known hazards, proper handling and storage procedures, and emergency measures, and provides representative experimental protocols for its use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior and for safe handling.

| Property | Value |

| Molecular Formula | C₁₁H₆Cl₂O₂ |

| Molecular Weight | 241.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) |

| Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning | H335: May cause respiratory irritation. |

Precautionary Statements

The following precautionary statements should be strictly followed when handling this compound:

| Category | Precautionary Statement(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in |

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic protocols for obtaining 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is approached via a robust two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a Vilsmeier-Haack formylation.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of a carbon-carbon bond between a furan moiety and a 2,3-dichlorophenyl group via a palladium-catalyzed Suzuki-Miyaura coupling reaction. The resulting intermediate, 2-(2,3-Dichlorophenyl)furan, is then subjected to a Vilsmeier-Haack formylation to introduce the carbaldehyde functional group at the 5-position of the furan ring, yielding the final product.

Logical Workflow of the Synthesis

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2-Furaldehydes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-aryl-2-furaldehydes, a critical structural motif in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions outlined herein offer efficient and versatile methods for the preparation of these valuable compounds.

Introduction

5-Aryl-2-furaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Traditional synthetic routes can be costly and inefficient for large-scale production. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools to overcome these limitations, offering milder conditions, broader substrate scope, and improved yields. This document details two primary palladium-catalyzed methods: the direct C-H arylation of 2-furaldehyde and the Suzuki-Miyaura cross-coupling reaction.

Method 1: Direct C-H Arylation of 2-Furaldehyde

Direct C-H arylation represents a highly atom-economical approach for the synthesis of 5-aryl-2-furaldehydes, avoiding the pre-functionalization of the furan ring. This method involves the direct coupling of 2-furaldehyde with aryl halides.[1][2][3]

Reaction Scheme:

Caption: General scheme for the direct C-H arylation of 2-furaldehyde.

Experimental Protocol

A detailed protocol for the direct arylation of 2-furaldehyde is provided below, based on the work of McClure et al.[1]

Materials:

-

2-Furaldehyde

-

Aryl halide (e.g., 4-chloroiodobenzene)

-

Palladium(II) chloride (PdCl₂)

-

Tricyclohexylphosphine (Cy₃P)

-

Potassium acetate (KOAc)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add palladium(II) chloride (5 mol %), potassium acetate (4.2 mmol), and tetrabutylammonium bromide (2.1 mmol).

-

Add tricyclohexylphosphine (10 mol %) to the flask.

-

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (18 mL).

-

Add 2-furaldehyde (3 equivalents) to the mixture.

-

The aryl halide (1 equivalent) is dissolved in DMF and added slowly to the reaction mixture over 10 hours using a syringe pump at 110 °C. The slow addition is crucial to minimize homocoupling of the aryl halide.[3]

-

The reaction is monitored by HPLC until completion.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-furaldehyde.

Quantitative Data Summary

The following table summarizes the yields obtained for the direct C-H arylation of 2-furaldehyde with various aryl halides.[1]

| Entry | Aryl Halide | Product | Yield (%)[1] |

| 1 | 4-Chloroiodobenzene | 5-(4-Chlorophenyl)-2-furaldehyde | 75 |

| 2 | 4-Bromoiodobenzene | 5-(4-Bromophenyl)-2-furaldehyde | 72 |

| 3 | 4-Iodotoluene | 5-(4-Methylphenyl)-2-furaldehyde | 68 |

| 4 | 4-Iodoanisole | 5-(4-Methoxyphenyl)-2-furaldehyde | 65 |

| 5 | 1-Iodo-4-nitrobenzene | 5-(4-Nitrophenyl)-2-furaldehyde | 55 |

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For the synthesis of 5-aryl-2-furaldehydes, this typically involves the coupling of an arylboronic acid with a 5-halo-2-furaldehyde derivative. A practical one-pot procedure has been developed where the requisite boronic acid is generated in situ from 2-furaldehyde diethyl acetal.[4][5]

Reaction Workflow

Caption: One-pot Suzuki-Miyaura synthesis of 5-aryl-2-furaldehydes.

Experimental Protocol

The following one-pot protocol for the Suzuki-Miyaura coupling is adapted from McClure et al.[5]

Materials:

-

2-Furaldehyde diethyl acetal

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium on carbon (10% Pd/C)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

In situ Boronic Acid Formation:

-

To a solution of 2-furaldehyde diethyl acetal (1 equivalent) in anhydrous THF at -40 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -30 °C.

-

Stir the mixture for 30 minutes at -40 °C.

-

Add triisopropyl borate (1.2 equivalents) dropwise, keeping the temperature below -30 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the mixture to 0 °C and add aqueous HCl to hydrolyze the borate ester, forming the boronic acid in solution.

-

-

Suzuki-Miyaura Coupling:

-

To the solution containing the in situ generated boronic acid, add toluene, the aryl halide (1 equivalent), and an aqueous solution of potassium carbonate (3 equivalents).

-

Add 10% palladium on carbon (0.01-0.05 mol %).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously until the reaction is complete (monitor by HPLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water and brine.

-

The acetal protecting group is cleaved during the acidic workup or can be fully deprotected by stirring with aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield the 5-aryl-2-furaldehyde.

-

Quantitative Data Summary

The following table presents the yields for the one-pot Suzuki-Miyaura synthesis of various 5-aryl-2-furaldehydes.[5]

| Entry | Aryl Halide | Product | Yield (%)[5] |

| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-2-furaldehyde | 85 |

| 2 | 4-Bromotoluene | 5-(4-Methylphenyl)-2-furaldehyde | 88 |

| 3 | 4-Chlorobromobenzene | 5-(4-Chlorophenyl)-2-furaldehyde | 82 |

| 4 | Methyl 4-bromobenzoate | 5-(4-Methoxycarbonylphenyl)-2-furaldehyde | 79 |

| 5 | 3-Bromopyridine | 5-(3-Pyridyl)-2-furaldehyde | 75 |

Concluding Remarks

The palladium-catalyzed synthesis of 5-aryl-2-furaldehydes via direct C-H arylation or Suzuki-Miyaura coupling offers significant advantages for researchers in drug development and materials science. The direct arylation method provides an atom-economical route, while the one-pot Suzuki protocol is highly practical and amenable to scale-up.[4] The choice of method will depend on the specific substrate, desired scale, and cost considerations. These detailed protocols and comparative data serve as a valuable resource for the efficient synthesis of this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective palladium-catalyzed arylation of 2-furaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of dichlorophenyl-substituted furans. This reaction is a crucial method for the synthesis of key intermediates in medicinal chemistry and materials science, enabling the introduction of a formyl group onto the furan ring, which can be further elaborated.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This electrophilic iminium salt then attacks the electron-rich furan ring, leading to the formation of an aldehyde after aqueous workup.[3] For dichlorophenyl-substituted furans, the electron-donating nature of the furan ring facilitates this electrophilic substitution, typically at the C5 position if the C2 position is occupied by the dichlorophenyl group.

Reaction Mechanism and Workflow

The Vilsmeier-Haack formylation of a dichlorophenyl furan proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich furan ring of the dichlorophenyl furan derivative attacks the electrophilic carbon of the Vilsmeier reagent. This step results in the formation of a cationic intermediate, with the positive charge delocalized over the furan ring.

-

Aromatization: A base, typically DMF from the reaction mixture, removes a proton from the furan ring to restore aromaticity, yielding an iminium salt intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aldehyde product.

A generalized workflow for this process is outlined below, from reagent preparation to product isolation and purification.

Caption: General workflow for the Vilsmeier-Haack formylation of dichlorophenyl furans.

Experimental Protocols

The following protocols are generalized procedures for the Vilsmeier-Haack formylation of dichlorophenyl furans. The specific quantities and reaction parameters may need to be optimized for different substrates.

Materials and Reagents

-

Dichlorophenyl furan substrate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

General Protocol for Vilsmeier-Haack Formylation